Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate
Overview
Description
Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate is an organic compound with the molecular formula C12H22O4. It belongs to the class of dioxanes, which are six-membered ring compounds containing two oxygen atoms. This compound is characterized by its unique structure, which includes an ethyl group and a dimethyl-dioxane ring. It is used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate can be synthesized through several methods. One common route involves the reaction of ethyl acetate with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which may play a role in its biological activities. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate can be compared with other similar compounds, such as:
2-Ethyl-5,5-dimethyl-1,3-dioxane: This compound lacks the acetate group and has different reactivity and applications.
5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane: This compound has a hydroxymethyl group instead of an acetate group, leading to different chemical properties and uses.
Properties
IUPAC Name |
ethyl 2-(5-ethyl-2,5-dimethyl-1,3-dioxan-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-11(3)8-15-12(4,16-9-11)7-10(13)14-6-2/h5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIRSIGROJNVQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(OC1)(C)CC(=O)OCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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